Physicochemical Differentiation: Boiling Point, Flash Point, and Vapour Pressure vs. Unsubstituted Flavone
The hydrochloride salt of 7-methoxy-3-methyl-8-(piperidinomethyl)flavone exhibits a boiling point of ~520.2 °C at 760 mmHg and a vapour pressure of ~6.37×10⁻¹¹ mmHg at 25 °C . The extremely low vapour pressure reduces inhalation exposure risk and evaporative loss during ambient storage, differentiating it from the parent flavone (bp ~367 °C) and from lower-molecular-weight dimethylamino analogs such as dimefline (bp ~461.9 °C) [1]. This thermal stability and low volatility directly impact procurement decisions for laboratories requiring long-term compound integrity without specialized cold-chain logistics.
| Evidence Dimension | Volatility (vapour pressure) and thermal stability (boiling point) |
|---|---|
| Target Compound Data | BP ~520.2 °C (760 mmHg); VP ~6.37×10⁻¹¹ mmHg (25 °C); FP ~268.4 °C |
| Comparator Or Baseline | Parent flavone: BP ~367 °C; Dimefline: BP ~461.9 °C (rough estimate) [1] |
| Quantified Difference | BP elevation of ~153 °C over flavone and ~58 °C over dimefline; VP orders of magnitude lower than typical volatile organics |
| Conditions | Predicted/experimental physicochemical properties under standard conditions |
Why This Matters
Procurement and safety officers can confidently store and handle this compound under ambient conditions, avoiding the cold-chain infrastructure mandated for more volatile flavone analogs.
- [1] ChemicalBook. Dimefline HCl: Boiling Point 461.86 °C (rough estimate). https://www.chemicalbook.cn (accessed 2026-04-29). View Source
